(2-Hydroxy-5-methylphenyl)thiourea
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Overview
Description
(2-Hydroxy-5-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS. It is a derivative of thiourea, where the phenyl ring is substituted with a hydroxyl group at the second position and a methyl group at the fifth position. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxy-5-methylphenyl)thiourea can be synthesized through the reaction of 2-hydroxy-5-methylaniline with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst, and the product is obtained through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Hydroxy-5-methylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacological agent with applications in treating various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
N-(2-Hydroxyphenyl)thiourea: Similar to (2-Hydroxy-5-methylphenyl)thiourea but without the methyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-hydroxy-5-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNRDPCABFRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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